molecular formula C19H21N3OS B2702856 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide CAS No. 437741-14-5

2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B2702856
CAS No.: 437741-14-5
M. Wt: 339.46
InChI Key: FAAGFLYOESXLMA-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core substituted with a methyl group at position 5, linked via a sulfanyl bridge to an acetamide moiety. The acetamide nitrogen is further substituted with phenyl and isopropyl groups. The molecular formula is C₁₈H₁₉N₃OS (based on analogous compounds in ). Its synthesis likely follows established S-alkylation protocols using chloroacetyl chloride and heterocyclic thiols, as seen in related compounds (e.g., ).

Properties

IUPAC Name

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-13(2)22(15-7-5-4-6-8-15)18(23)12-24-19-20-16-10-9-14(3)11-17(16)21-19/h4-11,13H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAGFLYOESXLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)N(C3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide typically involves the condensation of 5-methyl-1H-benzimidazole-2-thiol with N-phenyl-N-(propan-2-yl)acetamide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the enzyme QcrB, leading to the blockade of oxidative phosphorylation and the death of microbial cells . The sulfanyl group can also interact with thiol-containing proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzimidazole Core

5-Methyl vs. 5-Nitro (M64)
  • M64 (2-[(5-Nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide): The nitro group at position 5 confers electron-withdrawing properties, enhancing binding affinity to the MvfR ligand-binding domain (PDB 6B8A).
  • Activity : M64 is a potent inhibitor, while the target compound’s activity remains uncharacterized.
5-Ethoxy Derivative
  • 2-[(5-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide (): The ethoxy group increases hydrophobicity and steric bulk compared to methyl, which may improve membrane permeability but reduce solubility.

Variations in Acetamide Substituents

Compound Name Acetamide Substituents Structural Impact
Target Compound N-phenyl, N-isopropyl Balanced lipophilicity for cellular uptake
M64 N-(4-phenoxyphenyl) Enhanced π-π stacking with aromatic residues
VUAA-1 (Orco agonist) N-(4-ethylphenyl), triazole Optimized for ion channel agonism
Compounds 38–39 (triazole derivatives) N-(fluorobenzyl) Improved antimicrobial activity (MIC: 8–16 µg/mL)

Core Heterocycle Replacements

  • Triazole Derivatives (): Compounds like VUAA-1 and OLC-12 replace benzimidazole with triazole, shifting activity toward insect olfactory receptors (Orco agonists). These lack the benzimidazole’s planar rigidity, affecting target specificity.
  • Diaminopyrimidine Derivatives (): Compounds with diaminopyrimidine cores exhibit distinct hydrogen-bonding patterns in crystal structures, influencing molecular packing.

Biological Activity

The compound 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide is a novel organic molecule that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its potential applications based on its structural features.

Structural Overview

The compound is characterized by a benzimidazole moiety, which is known to interact with various biological targets. Its structure includes:

  • A 5-methyl substituent on the benzimidazole ring.
  • A sulfanyl group that may enhance its reactivity.
  • An N-phenyl-N-(propan-2-yl)acetamide side chain that contributes to its pharmacological properties.

Potential Biological Activities

Given the structural characteristics of 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide, several potential biological activities can be hypothesized:

  • Antimicrobial Activity
    • Benzimidazole derivatives often exhibit significant antibacterial and antifungal properties. The presence of the sulfanyl group may enhance these activities by increasing the lipophilicity and membrane permeability of the compound .
    • Similar compounds have shown efficacy against various Gram-positive and Gram-negative bacteria, suggesting that this compound could also possess antimicrobial properties.
  • Anticancer Activity
    • Benzimidazoles are known to interfere with DNA topoisomerases, enzymes critical for DNA replication and repair. Studies indicate that derivatives can exhibit cytotoxic effects on cancer cell lines such as HeLa and MCF7 .
    • The unique substituents in this compound may modulate its interaction with these enzymes, potentially leading to enhanced anticancer activity.
  • Neuroprotective Effects
    • Research has indicated that benzimidazole-containing compounds can exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells .
    • The acetamide moiety may facilitate interactions with neuroreceptors or enzymes involved in neuroprotection.

Comparative Analysis with Related Compounds

To understand the unique properties of 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Properties
2-[5-nitrobenzimidazol-2(3H)-yl]sulfanyl-N-(propan-2-yl)acetamideNitro group on benzimidazoleEnhanced antibacterial activity
2-[5-amino-benzimidazol-2(3H)-yl]sulfanyl-N-(propan-2-yl)acetamideAmino group on benzimidazoleIncreased solubility and bioavailability
2-[5-chloro-benzimidazol-2(3H)-yl]sulfanyl-N-(propan-2-yl)acetamideChloro substituentPotentially higher reactivity

This table highlights how variations in substituents can significantly affect biological activity and chemical reactivity, underscoring the potential uniqueness of the target compound.

Future Research Directions

Despite the promising structural features and potential activities of 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide, there is currently limited published research specifically on this molecule. Future studies should focus on:

  • Synthesis and Characterization : Developing efficient synthetic routes to produce this compound in significant yields.
  • Biological Testing : Conducting in vitro and in vivo studies to evaluate its antimicrobial, anticancer, and neuroprotective activities.
  • Mechanistic Studies : Investigating the molecular mechanisms underlying its biological effects, particularly its interactions with target enzymes or receptors.

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